

The Pharmacological Profile of Borussertib: A Covalent-Allosteric Inhibitor of Akt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Borussertib*

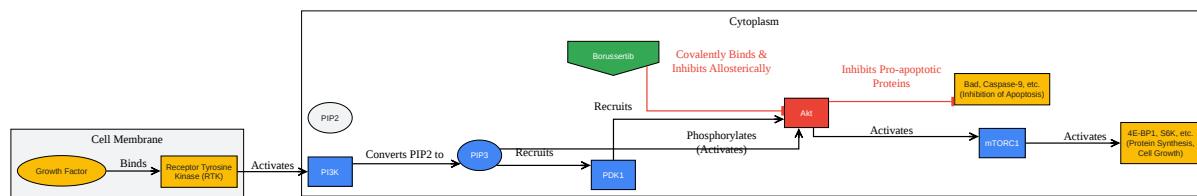
Cat. No.: B606317

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Borussertib is a first-in-class, covalent-allosteric inhibitor of the serine/threonine kinase Akt (also known as protein kinase B). By binding to a unique pocket between the pleckstrin homology (PH) and kinase domains, **Borussertib** irreversibly stabilizes an inactive conformation of Akt. This mode of action provides high potency and selectivity, making it a valuable tool for cancer research and a potential therapeutic agent. This document provides a comprehensive overview of the pharmacological properties of **Borussertib**, including its mechanism of action, preclinical data, and detailed experimental methodologies.


Mechanism of Action

Borussertib distinguishes itself from traditional ATP-competitive kinase inhibitors through its covalent and allosteric mechanism. It specifically targets a pocket at the interface of the PH and kinase domains of Akt.^[1] Within this pocket, **Borussertib** forms a covalent bond with non-catalytic cysteine residues, specifically Cys296 and Cys310.^{[1][2]} This irreversible binding locks Akt in an inactive, "PH-in" conformation, which prevents its activation and downstream signaling.^[1] The covalent nature of this interaction leads to a prolonged duration of action, potentially exceeding the pharmacokinetic half-life of the compound.^[1]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature

in many human cancers. By inhibiting Akt, **Borussettib** effectively downregulates the phosphorylation of numerous downstream targets, including PRAS40, S6 ribosomal protein, and 4E-BP1, thereby impeding these pro-survival cellular processes.[1] Furthermore, inhibition of Akt by **Borussettib** has been shown to induce apoptosis, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP).[1][3]

Signaling Pathway of **Borussettib**'s Action

[Click to download full resolution via product page](#)

Caption: **Borussettib**'s mechanism of action via covalent-allosteric inhibition of Akt.

Quantitative Pharmacological Data

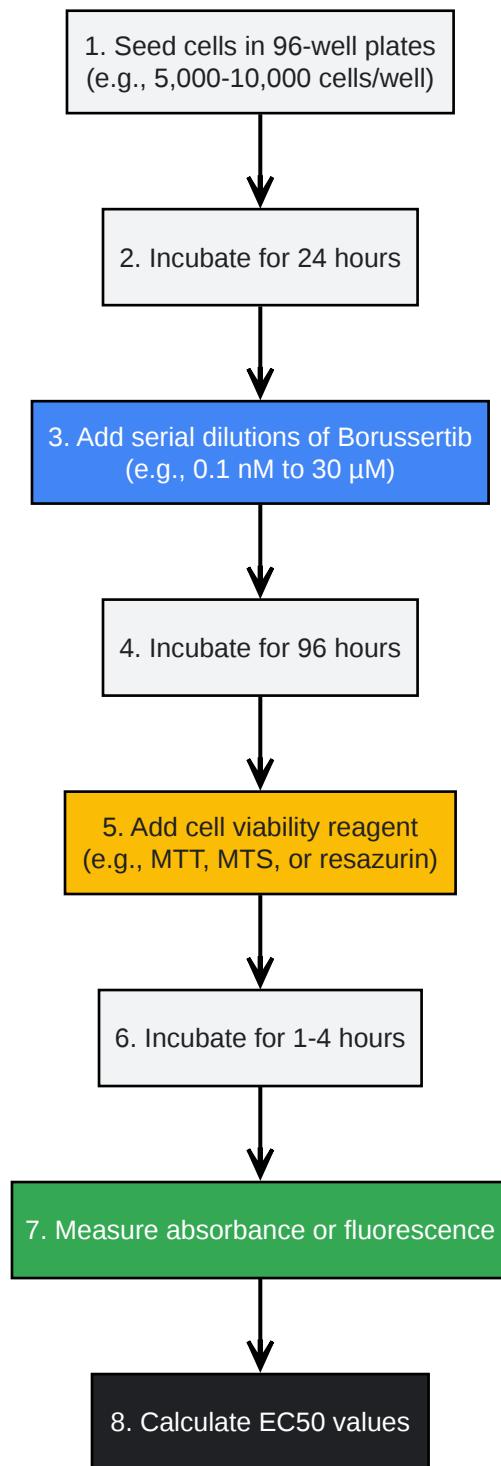
The following tables summarize the key quantitative data for **Borussettib** from biochemical and cellular assays, as well as in vivo pharmacokinetic studies.

Table 1: Biochemical and Cellular Activity of **Borussettib**

Parameter	Value	Cell Line/Target	Reference(s)
IC50	0.8 nM	Wild-type Akt (cell-free assay)	[4][5]
Ki	2.2 nM	Wild-type Akt	[4][5]
EC50	5 ± 1 nM	ZR-75-1 (Breast Cancer)	
	48 ± 15 nM	T47D (Breast Cancer)	
	191 ± 90 nM	AN3CA (Endometrial Cancer)	
	277 ± 90 nM	MCF-7 (Breast Cancer)	
	373 ± 54 nM	BT-474 (Breast Cancer)	
	7770 ± 641 nM	KU-19-19 (Bladder Cancer)	

Table 2: In Vivo Pharmacokinetics of **Borussertib** in Mice

Parameter	Administration Route	Dose	Value	Reference(s)
Maximum Plasma Concentration (C _{max})	Oral Gavage	20 mg/kg	78 ng/mL (0.13 μM)	[3][4]
Intraperitoneal	20 mg/kg	683 ng/mL (1.14 μM)	[3][4]	
Oral Bioavailability	Oral Gavage vs. IV	20 mg/kg vs. 2 mg/kg	<5%	[3][4]
Intraperitoneal Bioavailability	Intraperitoneal vs. IV	20 mg/kg vs. 2 mg/kg	39.6%	[3][4]


Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of **Borussertib**.

Cell Viability Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of **Borussertib** in various cancer cell lines.

Workflow for Cell Viability Assay

[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the EC50 of **Borusserib**.

Materials:

- Cancer cell lines (e.g., ZR-75-1, T47D, AN3CA, MCF-7, BT-474, KU-19-19)
- Complete growth medium
- 96-well microplates
- **Borussertib** stock solution (in DMSO)
- Cell viability reagent (e.g., MTT, MTS, or resazurin)
- Solubilization solution (for MTT assay)
- Microplate reader

Procedure:

- Culture cells to ~80% confluence and harvest.
- Seed cells into 96-well plates at a predetermined density (optimization is recommended for each cell line, typically between 5,000 and 10,000 cells per well) and incubate for 24 hours.
- Prepare serial dilutions of **Borussertib** in complete growth medium. A typical concentration range is from 0.1 nM to 30 μ M.[\[3\]](#)
- Remove the medium from the wells and add the **Borussertib** dilutions. Include vehicle control (DMSO) wells.
- Incubate the plates for 96 hours.[\[3\]](#)
- Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
- If using an MTT assay, add a solubilization solution and incubate until the formazan crystals are dissolved.
- Measure the absorbance or fluorescence using a microplate reader.

- Calculate the EC50 values by plotting the percentage of cell viability against the log of the **Borussertib** concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This protocol is used to assess the effect of **Borussertib** on the phosphorylation status of Akt and its downstream targets.

Materials:

- Cancer cell lines
- 6-well tissue culture plates
- **Borussertib**
- RIPA buffer (supplemented with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-pAkt(S473), anti-pAkt(T308), anti-Akt, anti-pPRAS40, anti-pS6, anti-p4E-BP1, anti-cleaved PARP, anti-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of **Borussertib** or vehicle (DMSO) for 24 hours.[1]
- Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[1]
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Antibody concentrations should be optimized, but a typical starting dilution is 1:1000.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. A typical starting dilution is 1:5000.
- Wash the membrane again with TBST.
- Add ECL substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

This protocol describes the evaluation of **Borussertib**'s antitumor efficacy in a mouse xenograft model.

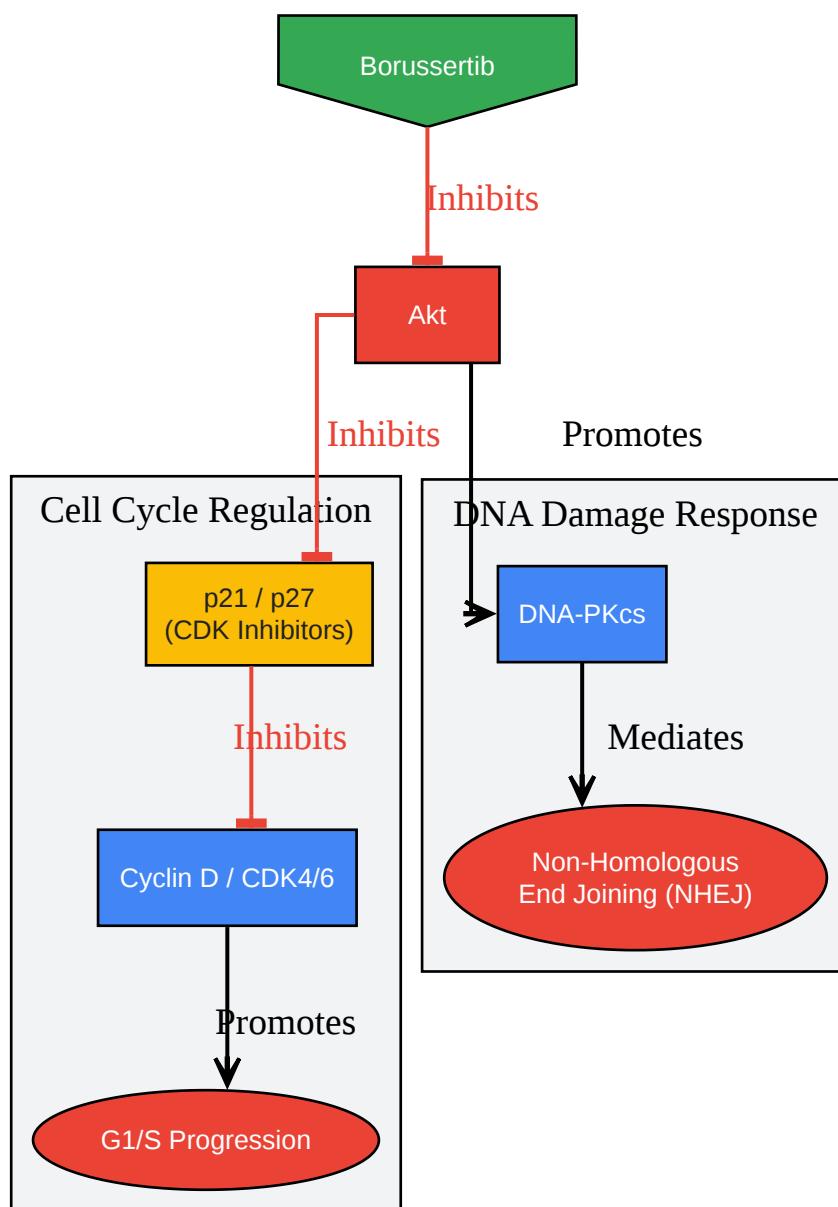
Materials:

- Immunocompromised mice (e.g., RjOrl:SWISS mice for pharmacokinetic studies)[3]
- Cancer cells or patient-derived tumor fragments
- Matrigel (optional)
- **Borussertib**

- Vehicle for administration (e.g., PBS/PEG200 for oral and intraperitoneal routes, DMSO for intravenous)[1]
- Calipers

Procedure:

- Subcutaneously inject cancer cells (typically 1-10 million cells in PBS or with Matrigel) or implant patient-derived tumor fragments into the flanks of immunocompromised mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **Borussettib** at the desired dose and schedule. For example, 20 mg/kg daily via intraperitoneal injection.[1] The control group receives the vehicle.
- Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²) / 2.[1]
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).


Impact on DNA Damage Response and Cell Cycle Regulation

While direct studies on **Borussettib**'s comprehensive effects on the DNA damage response (DDR) and cell cycle machinery are emerging, its potent inhibition of Akt allows for well-supported inferences. Akt is a central node that influences these processes.

DNA Damage Response: Akt can phosphorylate and regulate several proteins involved in the DDR. For instance, activated Akt can promote the activity of DNA-PKcs, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. By inhibiting Akt, **Borussettib** may therefore sensitize cancer cells to DNA-damaging agents by impairing their DNA repair capacity.

Cell Cycle Regulation: Akt promotes cell cycle progression through multiple mechanisms. It can phosphorylate and inactivate the CDK inhibitors p21Cip1 and p27Kip1, leading to their cytoplasmic sequestration and degradation.^[6] This relieves the inhibition of cyclin D/CDK4/6 and cyclin E/CDK2 complexes, allowing the cell to progress through the G1/S checkpoint. Furthermore, Akt can phosphorylate and activate downstream effectors that promote the synthesis of proteins required for cell cycle progression. By inhibiting Akt, **Borussettib** is expected to lead to the stabilization and nuclear localization of p21 and p27, resulting in cell cycle arrest, primarily at the G1/S transition.

Logical Relationship of **Borussettib**'s Effect on Cell Cycle and DNA Damage

[Click to download full resolution via product page](#)

Caption: **Borussettib**'s impact on cell cycle and DNA damage response via Akt inhibition.

Conclusion

Borussettib is a potent and selective covalent-allosteric inhibitor of Akt with promising preclinical activity. Its unique mechanism of action offers potential advantages over traditional kinase inhibitors. The data summarized herein provides a valuable resource for researchers investigating the PI3K/Akt/mTOR pathway and for professionals involved in the development of novel cancer therapeutics. Further studies are warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Synergistic Antitumor Effects Exploited from the Inhibition of Ataxia Telangiectasia and RAD3-Related Protein Kinase (ATR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacological Profile of Borussertib: A Covalent-Allosteric Inhibitor of Akt]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b606317#pharmacological-properties-of-borussettib>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com